molecular formula C9H15NO2 B13252888 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine

4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine

Cat. No.: B13252888
M. Wt: 169.22 g/mol
InChI Key: NDWMXOYIRLTHEQ-UHFFFAOYSA-N
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Description

4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2-(prop-2-yn-1-yloxy)ethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(prop-2-yn-1-yloxy)ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine involves its interaction with specific molecular targets and pathways. The alkyne group in the compound allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical and medicinal applications to modify biological targets covalently .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(2-prop-2-ynoxyethyl)morpholine

InChI

InChI=1S/C9H15NO2/c1-2-6-11-7-3-10-4-8-12-9-5-10/h1H,3-9H2

InChI Key

NDWMXOYIRLTHEQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCN1CCOCC1

Origin of Product

United States

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